2-(Pipérazin-1-yl)cyclohexanol

Vue d'ensemble

Description

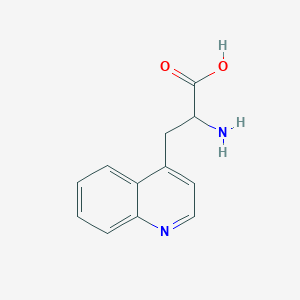

2-(Piperazin-1-yl)cyclohexanol is a chemical compound characterized by the presence of a piperazine ring and a cyclohexanol group. This compound has garnered attention in various fields of research, including drug design, analytical chemistry, and organic synthesis.

Applications De Recherche Scientifique

2-(Piperazin-1-yl)cyclohexanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug design, particularly in the development of new therapeutic agents.

Industry: The compound is used in the production of various chemical products and as a reagent in analytical chemistry.

Mécanisme D'action

- PNT is an antimicrobial agent synthesized to combat bacterial infections. Its primary targets include strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

- One of the mechanisms underlying PNT’s antimicrobial activity is the inhibition of DNA gyrase, an enzyme involved in DNA replication and repair .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

2-(Piperazin-1-yl)cyclohexanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine Additionally, it has been shown to interact with various receptors and ion channels, influencing their activity and modulating cellular responses .

Cellular Effects

The effects of 2-(Piperazin-1-yl)cyclohexanol on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Piperazin-1-yl)cyclohexanol has been shown to modulate the activity of GABA receptors, which play a crucial role in inhibitory neurotransmission . This modulation can lead to changes in neuronal excitability and synaptic plasticity. Furthermore, it has been reported to affect the expression of genes involved in cell proliferation and apoptosis, indicating its potential impact on cancer cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 2-(Piperazin-1-yl)cyclohexanol involves several key interactions at the molecular level. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced. Additionally, 2-(Piperazin-1-yl)cyclohexanol has been shown to interact with ion channels, altering their conductance and affecting cellular excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperazin-1-yl)cyclohexanol have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(Piperazin-1-yl)cyclohexanol can lead to changes in cellular morphology and function, including alterations in cell proliferation and differentiation . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 2-(Piperazin-1-yl)cyclohexanol vary with different dosages in animal models. At lower doses, it has been observed to exhibit anxiolytic and antidepressant-like effects, likely due to its modulation of neurotransmitter systems . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

2-(Piperazin-1-yl)cyclohexanol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It undergoes phase I and phase II metabolism, resulting in the formation of several metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, 2-(Piperazin-1-yl)cyclohexanol has been shown to affect metabolic flux and metabolite levels, further highlighting its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Piperazin-1-yl)cyclohexanol within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins can influence its bioavailability and distribution within the body. These interactions play a crucial role in determining the compound’s pharmacokinetic properties and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Piperazin-1-yl)cyclohexanol is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2-(Piperazin-1-yl)cyclohexanol can influence its interactions with biomolecules and its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)cyclohexanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for 2-(Piperazin-1-yl)cyclohexanol are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Piperazin-1-yl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazine derivatives and oxidized cyclohexanol compounds.

Comparaison Avec Des Composés Similaires

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its potential as an acetylcholinesterase inhibitor, particularly in the treatment of Alzheimer’s disease.

Piperaquine: An antimalarial agent that shares the piperazine ring structure and is used in combination therapies.

Uniqueness: 2-(Piperazin-1-yl)cyclohexanol is unique due to its combination of a piperazine ring and a cyclohexanol group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Propriétés

IUPAC Name |

2-piperazin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUZPOZJAVZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424404 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759402-42-1 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)